molecular formula C21H28O7 B1207106 Picrasin G CAS No. 35598-69-7

Picrasin G

Cat. No. B1207106
CAS RN: 35598-69-7
M. Wt: 392.4 g/mol
InChI Key: WUGDTWXOAUNOCM-NJECMDHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picrasin G is a triterpenoid.

Scientific Research Applications

Antimalarial Properties

Picrasin G, along with other quassinoids found in Quassia amara, such as Picrasin K, has been studied for its potential antimalarial properties. Research indicates that these compounds show activity against Plasmodium falciparum, the parasite responsible for malaria. However, the activity demonstrated is relatively low, suggesting that further research is needed to assess their full potential as antimalarial agents (Cachet et al., 2012).

Anti-Cancer Properties

Picrasin G, as part of the quassinoid family, has been investigated for its anti-cancer properties. Quassinoids from various species, including Picrasma javanica, have shown promising results in inhibiting the proliferation of cancer cells. Studies have found that these compounds exhibit potent and selective antiproliferative activities against certain human cancer cell lines, such as pancreatic cancer PANC-1 cells. This suggests a potential role for Picrasin G in cancer research and treatment, although specific studies on Picrasin G are needed to confirm its efficacy (Win et al., 2016).

Pharmacological Synthesis

There is also interest in the enantioselective synthesis of quassinoids like Picrasin G. This research area focuses on developing methods to synthesize these compounds, which could be crucial for their pharmacological use. Successful synthesis methods can pave the way for further drug development and exploration of the therapeutic potentials of Picrasin G and related compounds (Kawada et al., 1989).

properties

CAS RN

35598-69-7

Product Name

Picrasin G

Molecular Formula

C21H28O7

Molecular Weight

392.4 g/mol

IUPAC Name

(1S,2S,4S,6R,7S,9R,13S,17S)-4,13-dihydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione

InChI

InChI=1S/C21H28O7/c1-9-6-12(22)18(25)19(3)11(9)7-13-20(4)17(19)15(24)16(27-5)10(2)21(20,26)8-14(23)28-13/h9,11-13,17,22,26H,6-8H2,1-5H3/t9-,11+,12+,13-,17-,19+,20-,21-/m1/s1

InChI Key

WUGDTWXOAUNOCM-NJECMDHZSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@]4(CC(=O)O3)O)C)OC)C)C)O

SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4(CC(=O)O3)O)C)OC)C)C)O

Canonical SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4(CC(=O)O3)O)C)OC)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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